molecular formula C12H11Cl3N2O2S B3929830 2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene

2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene

Cat. No.: B3929830
M. Wt: 353.6 g/mol
InChI Key: CZKXNDNQOTYHQP-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is a specialized chemical reagent designed for research and development, particularly in medicinal and organic chemistry. This compound features a unique hybrid structure, integrating a trichlorobenzene moiety with a 2-ethyl-4-methylimidazole ring via a sulfonyl linker. This molecular architecture is characteristic of a class of compounds known to exhibit significant biological potential. Specifically, benzimidazole-sulfonyl hybrids have been widely reported in scientific literature for their diverse biological activities, which include serving as antibacterial, antifungal, and anti-inflammatory agents . The presence of the sulfonamide group is known to enhance the lipophilic properties of such derivatives, potentially improving their interaction with biological targets . Researchers value this compound primarily as a versatile synthetic intermediate or a core scaffold for constructing more complex molecules in drug discovery efforts. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

2-ethyl-4-methyl-1-(2,3,4-trichlorophenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3N2O2S/c1-3-10-16-7(2)6-17(10)20(18,19)9-5-4-8(13)11(14)12(9)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKXNDNQOTYHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process often includes electrophilic aromatic substitution reactions, where chlorine atoms are introduced to the benzene ring. The sulfonyl group is then added through sulfonation reactions, which involve the use of sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing advanced reactors and controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine or nitric acid are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, sulfone compounds, and reduced sulfide derivatives.

Scientific Research Applications

Overview

2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene is a complex organic compound with significant applications in various scientific fields, particularly in medicinal chemistry and material sciences. This compound is characterized by its unique structural features, which contribute to its diverse functionalities.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds with similar imidazole structures exhibit antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit bacterial growth, suggesting that this compound may possess similar properties.
  • Anti-inflammatory Effects : Some imidazole derivatives have been reported to exhibit anti-inflammatory effects in vitro. Further exploration into the sulfonyl group’s influence on these properties could provide insights into new therapeutic agents for inflammatory diseases.

Agricultural Applications

This compound is also being explored for its potential use in agriculture as a pesticide or herbicide. The chlorinated benzene derivatives are known for their effectiveness in targeting specific pests while minimizing impact on non-target organisms.

Case Studies

  • Pesticidal Activity : Preliminary studies suggest that chlorinated compounds can disrupt the nervous systems of certain pests. The specific mechanism of action for this compound warrants further investigation to assess its efficacy and safety profile.

Material Science

In material science, this compound may be utilized in the development of novel materials with specific properties such as thermal stability and chemical resistance.

Potential Applications

  • Polymer Chemistry : The incorporation of sulfonyl groups into polymer matrices can enhance thermal and mechanical properties. Research into the synthesis of polymers containing this compound could lead to advancements in high-performance materials.

Data Tables

Application AreaPotential UsesResearch Findings
Medicinal ChemistryAntimicrobial agentsSimilar compounds show significant antimicrobial activity
Anti-inflammatory drugsImidazole derivatives exhibit anti-inflammatory effects
Agricultural ChemistryPesticidesChlorinated compounds disrupt pest nervous systems
Material ScienceHigh-performance polymersSulfonyl incorporation enhances material properties

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Tetradifon (1,2,4-Trichloro-5-[(4-chlorophenyl)sulfonyl]benzene) Structure: Tetradifon lacks the imidazole substituent, instead featuring a 4-chlorophenyl-sulfonyl group. It contains four chlorine atoms (positions 1,2,4,5) compared to three in the target compound . Applications: Historically used as an acaricide, tetradifon was withdrawn due to oncogenicity .

Compound 9 (4-Ethylsulfanylthiosulfonylphenyl Derivative)

  • Structure : Features a 4-ethylsulfanylthiosulfonylphenyl group. Unlike the target compound, it includes a thiosulfonyl linkage and lacks chlorine substituents .
  • Bioactivity : Demonstrated broad-spectrum antimicrobial activity (MIC 25 µg/mL). The target compound’s imidazole group may offer improved selectivity or potency due to enhanced electronic interactions .

N-(4-(Benzothiazole-2-yl)phenyl) Substituted Benzenesulfonamides

  • Structure : Benzothiazole-linked sulfonamides with variable substituents (e.g., halogens, methoxy groups) .
  • Bioactivity : Neurotoxicity and anticonvulsant activity were observed. Chlorine atoms at specific positions (e.g., para to sulfonamide) improved activity, aligning with the target compound’s trichloro substitution pattern .

Regulatory and Environmental Considerations

  • Tetradifon: Banned due to carcinogenicity; underscores the need for rigorous toxicity profiling of chlorinated sulfonates .

Q & A

Q. What are the optimized synthetic routes for 2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene, and how do reaction parameters influence yield?

Methodological Answer: The synthesis involves multi-step pathways, typically starting with sulfonation of the benzene ring followed by imidazole functionalization. A common approach includes:

  • Sulfonation: Chlorosulfonic acid reacts with trichlorobenzene under controlled temperature (0–5°C) to introduce the sulfonyl group. Excess reagent is avoided to minimize byproducts.
  • Imidazole coupling: The sulfonyl chloride intermediate reacts with 2-ethyl-4-methylimidazole in anhydrous dichloromethane (DCM) with triethylamine as a base. Stirring for 12–24 hours at room temperature ensures complete coupling .
    Key Parameters:
ParameterOptimal RangeImpact on Yield
Temperature (sulfonation)0–5°C>80% yield; higher temperatures promote decomposition
Solvent (coupling)Anhydrous DCMPrevents hydrolysis of sulfonyl chloride
Reaction time (coupling)12–24 hours<12h leads to incomplete reaction

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR: Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substitution patterns. For example, imidazole protons appear as distinct singlets in δ 7.5–8.5 ppm, while sulfonyl groups influence aromatic proton splitting .
  • X-ray crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve ambiguities in stereochemistry or bond lengths. Validate via R-factor (<5%) and residual electron density maps .
  • Mass spectrometry: Confirm molecular weight (e.g., ESI-MS) with <2 ppm error to rule out impurities.

Q. What are the standard protocols for assessing its stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C in amber vials to prevent photodegradation.
  • Hydrolytic stability: Expose the compound to buffers (pH 3–9) at 37°C for 48h. Monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .
  • Light sensitivity: UV-Vis spectroscopy tracks absorbance changes under UV exposure (λ = 254 nm).

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate electronic properties and reactive sites?

Methodological Answer: Perform DFT studies using Gaussian or ORCA software:

  • Geometry optimization: Start with B3LYP/6-311G(d,p) basis set to minimize energy. Compare computed bond lengths/angles with crystallographic data to validate models .
  • Electrostatic potential (ESP) maps: Identify electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack.
  • Frontier molecular orbitals (FMOs): Calculate HOMO-LUMO gaps to predict reactivity. For example, a small gap (<4 eV) suggests susceptibility to redox reactions .

Q. What crystallographic challenges arise during refinement, and how are they resolved?

Methodological Answer: Common issues include:

  • Disorder in imidazole substituents: Apply SHELXL’s PART instruction to model alternative conformations. Use ISOR restraints to limit unreasonable thermal motion .
  • Twinned crystals: Employ the TWIN command in SHELX for data integration. Validate with Rint_{int} < 0.05 and Hooft parameter >0.3 .
  • High Z’ structures: Reduce complexity by merging symmetry-equivalent atoms or using SQUEEZE (PLATON) to model solvent regions .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced biological activity?

Methodological Answer: Focus on functional group modifications:

  • Sulfonyl group replacement: Substitute with carboxylate or phosphonate groups to alter polarity and binding affinity.
  • Imidazole ring tweaks: Introduce electron-withdrawing groups (e.g., -CF3_3) to stabilize interactions with target enzymes.
  • Bioassay design: Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays. Correlate activity with LogP values (e.g., ClogP >3 enhances membrane penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene
Reactant of Route 2
Reactant of Route 2
2,3,4-Trichloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene

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